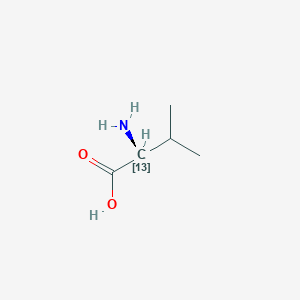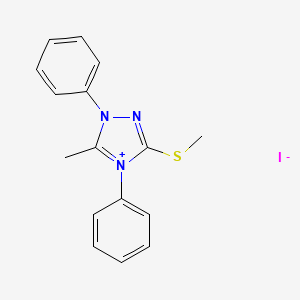
Menaquinone-7-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the Vitamin K2 family, which is essential for various biological processes, including blood coagulation, bone metabolism, and cardiovascular health . The “13C6” label indicates that six carbon atoms in the molecule are replaced with the stable isotope carbon-13, making it useful for scientific research and analytical studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Menaquinone-7-13C6 can be synthesized through chemical or biosynthetic methods. The chemical synthesis involves the construction of the naphthoquinone ring and the attachment of the isoprenoid side chain. The reaction conditions typically include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound often employs fermentation techniques using bacterial strains such as Bacillus subtilis. The fermentation process can be carried out in liquid or solid-state, with optimization of growth conditions, media composition, and fermentation parameters to maximize yield . Advanced techniques like biofilm reactors and genetic modifications are also explored to enhance production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Menaquinone-7-13C6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and alkylation reactions are performed using reagents like halogens and alkyl halides.
Major Products Formed
The major products formed from these reactions include different isomers and derivatives of this compound, which can be analyzed for their biological activity and stability .
Applications De Recherche Scientifique
Menaquinone-7-13C6 has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound for tracing and studying metabolic pathways.
Biology: Investigated for its role in cellular processes and its interaction with proteins.
Medicine: Studied for its potential in preventing osteoporosis, cardiovascular diseases, and its role in blood coagulation.
Industry: Utilized in the production of dietary supplements and fortified foods
Mécanisme D'action
Menaquinone-7-13C6 exerts its effects by acting as a cofactor for the carboxylation of glutamate residues in vitamin K-dependent proteins. This carboxylation is crucial for the activation of proteins involved in blood clotting, bone mineralization, and vascular health. The molecular targets include matrix Gla protein and osteocalcin, which play significant roles in preventing vascular calcification and promoting bone health .
Comparaison Avec Des Composés Similaires
Similar Compounds
Menaquinone-4 (Vitamin K2-4): Shorter isoprenoid side chain, primarily involved in blood coagulation.
Menaquinone-6 (Vitamin K2-6): Similar structure but with a different isoprenoid chain length.
Phylloquinone (Vitamin K1): Plant-derived form of vitamin K, mainly involved in photosynthesis.
Uniqueness
Menaquinone-7-13C6 is unique due to its longer isoprenoid side chain, which provides higher bioavailability and longer half-life in the human body. This makes it more effective in promoting bone and cardiovascular health compared to other forms of vitamin K .
Propriétés
Formule moléculaire |
C46H64O2 |
|---|---|
Poids moléculaire |
655.0 g/mol |
Nom IUPAC |
2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C46H64O2/c1-34(2)18-12-19-35(3)20-13-21-36(4)22-14-23-37(5)24-15-25-38(6)26-16-27-39(7)28-17-29-40(8)32-33-42-41(9)45(47)43-30-10-11-31-44(43)46(42)48/h10-11,18,20,22,24,26,28,30-32H,12-17,19,21,23,25,27,29,33H2,1-9H3/b35-20+,36-22+,37-24+,38-26+,39-28+,40-32+/i10+1,11+1,30+1,31+1,43+1,44+1 |
Clé InChI |
RAKQPZMEYJZGPI-MUMAHXDWSA-N |
SMILES isomérique |
CC1=C(C(=O)[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
SMILES canonique |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


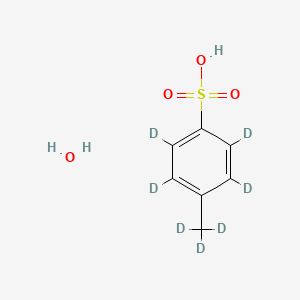

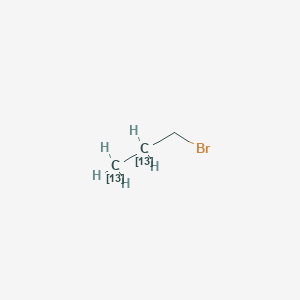
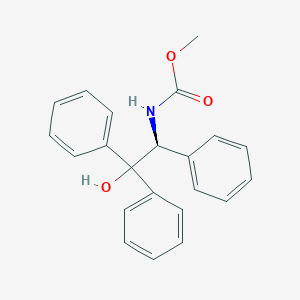

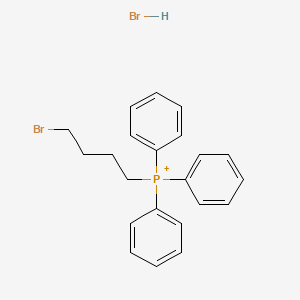

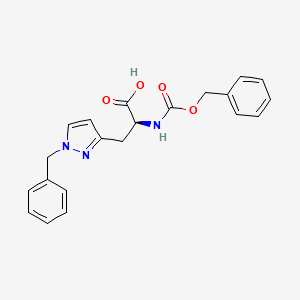
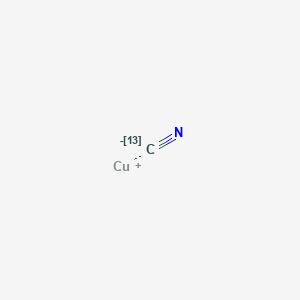
![(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-iodophenyl)propanoic acid](/img/structure/B12059933.png)

![Benzothiazolium, 2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-(3-sulfobutyl)-, inner salt](/img/structure/B12059938.png)
